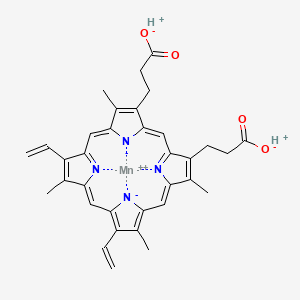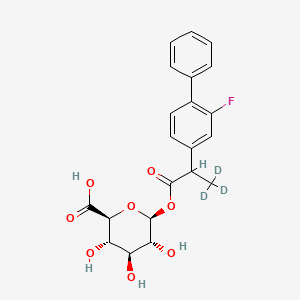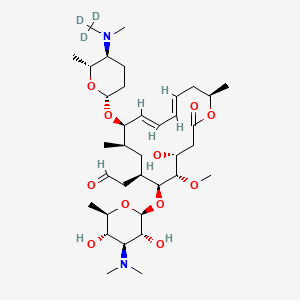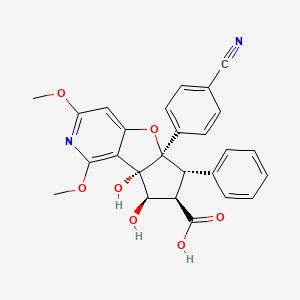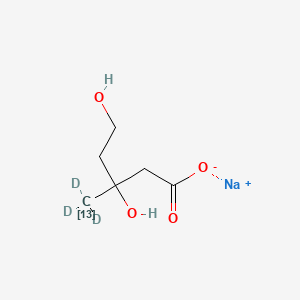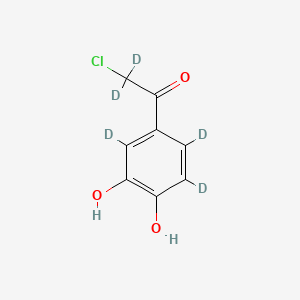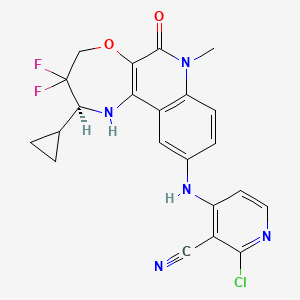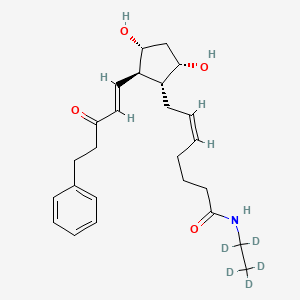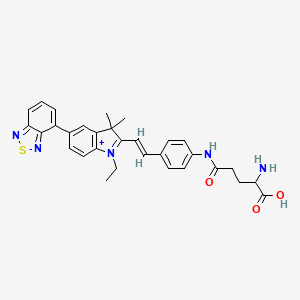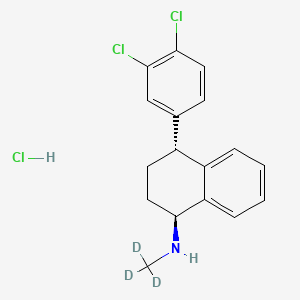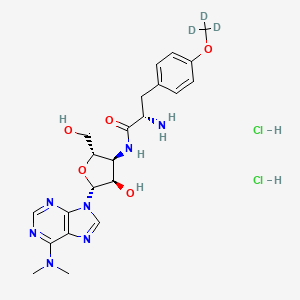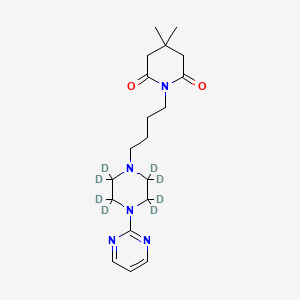
Gepirone-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gepirone-d8 is a deuterium-labeled analog of Gepirone, a selective serotonin (5HT)1A receptor agonist. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used to enhance the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in analytical and pharmacokinetic research .
Preparation Methods
The synthesis of Gepirone-d8 involves the incorporation of deuterium into the Gepirone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Gepirone molecule are replaced with deuterium atoms under specific conditions. This process can be facilitated by using deuterated solvents and catalysts .
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions, followed by purification steps to isolate the deuterium-labeled compound. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Gepirone-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Gepirone-d8 is widely used in scientific research due to its enhanced pharmacokinetic properties. Some key applications include:
Analytical Chemistry: This compound serves as an internal standard in mass spectrometry and liquid chromatography, enabling precise quantification of Gepirone in biological samples.
Pharmacokinetic Studies: The deuterium labeling allows researchers to study the metabolic pathways and pharmacokinetics of Gepirone with greater accuracy.
Medical Research: This compound is used in the development of new antidepressant therapies, particularly in understanding the role of serotonin receptors in major depressive disorder.
Industrial Applications: The compound is utilized in the pharmaceutical industry for the development and testing of new drug formulations.
Mechanism of Action
The mechanism of action of Gepirone-d8 is similar to that of Gepirone. It acts as a selective agonist at the 5HT1A receptors, modulating serotonergic activity in the central nervous system. This modulation is believed to contribute to its antidepressant effects. This compound and its major metabolites bind to 5HT1A receptors, where they act as agonists, while another metabolite binds to α2 receptors .
Comparison with Similar Compounds
Gepirone-d8 can be compared with other deuterium-labeled analogs and serotonin receptor agonists:
Buspirone-d8: Another deuterium-labeled analog used in similar pharmacokinetic studies.
Tandospirone: A serotonin receptor agonist with similar therapeutic applications but different pharmacokinetic profiles.
Vilazodone: A serotonin receptor agonist and reuptake inhibitor, offering a different mechanism of action compared to this compound
This compound is unique due to its specific deuterium labeling, which enhances its stability and pharmacokinetic properties, making it a valuable tool in both research and pharmaceutical development .
Properties
Molecular Formula |
C19H29N5O2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4,4-dimethyl-1-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3/i10D2,11D2,12D2,13D2 |
InChI Key |
QOIGKGMMAGJZNZ-BGKXKQMNSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCN2C(=O)CC(CC2=O)(C)C)([2H])[2H])([2H])[2H])C3=NC=CC=N3)([2H])[2H])[2H] |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


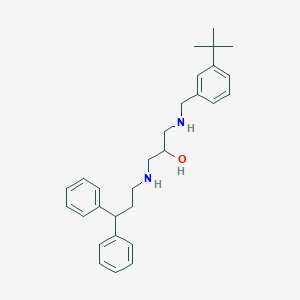
![2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B15142985.png)
